molecular formula C19H24F3N3O4 B12308401 Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B12308401
M. Wt: 415.4 g/mol
InChI Key: GMEDYAHVPDSLGH-UHFFFAOYSA-N
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Description

Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrrolidinyl group through an aminoacetyl linkage. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-(trifluoromethyl)benzoyl chloride: This intermediate is synthesized by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.

    Formation of the aminoacetyl intermediate: The 3-(trifluoromethyl)benzoyl chloride is then reacted with glycine to form the aminoacetyl intermediate.

    Coupling with pyrrolidine: The aminoacetyl intermediate is coupled with (3S)-pyrrolidine under basic conditions to form the desired product.

    Esterification: Finally, the product is esterified with tert-butyl alcohol in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, methyl ester
  • Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, ethyl ester
  • Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, propyl ester

Uniqueness

The uniqueness of Carbamic acid, [(3S)-1-[[[3-(trifluoromethyl)benzoyl]amino]acetyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester lies in its specific ester group, which can influence its solubility, stability, and biological activity. The tert-butyl ester group provides steric hindrance, potentially affecting the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C19H24F3N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-14-7-8-25(11-14)15(26)10-23-16(27)12-5-4-6-13(9-12)19(20,21)22/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

GMEDYAHVPDSLGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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